2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid
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Description
2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid is a useful research compound. Its molecular formula is C32H32BrNO6 and its molecular weight is 606.513. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Reagents for Fmoc-amino Acids Synthesis
A new reagent, closely related to the compound , termed 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), has been introduced for the preparation of Fmoc-amino acids. This reagent reacts with amino acids at room temperature in the presence of a base, yielding Fmoc-amino acids with high yields and purity. Importantly, the amino acids prepared using Fmoc-OASUD are free from impurities due to Lossen rearrangement, which is a common issue with other reagents like Fmoc-OSu. This advancement is primarily attributed to the higher stability of Fmoc-OASUD compared to Fmoc-OSu, demonstrating the compound's relevance in enhancing the efficiency and purity of Fmoc-amino acids synthesis for peptide chemistry (Rao et al., 2016).
Spiroketal Chemistry and Biological Applications
Research on α-Bromo spiroketals and their stereochemistry and elimination reactions provides insights into the synthetic utility of spiroketal frameworks, closely related to the core structure of the query compound. Bromination and subsequent dehydrobromination of simple spiroketals have been explored, laying the groundwork for the synthesis of biologically relevant compounds, such as components found in the rectal glandular secretion of certain Bactrocera species. This underscores the compound's potential as a precursor in the synthesis of biologically active molecules, highlighting its application in creating substances of ecological and biological significance (Lawson et al., 1993).
Electrochemical Applications
The electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, closely related to the chemical structure , has been investigated in non-aqueous media. These studies reveal that electrolytic oxidation primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with significant yield, while reduction mainly produces alcohol. This research opens up new avenues for the electrochemical manipulation of spirocyclic compounds, suggesting potential applications in synthetic organic electrochemistry and the development of novel electrochemical sensors or catalysts (Abou-Elenien et al., 1991).
Enhanced Reactivity in Organic Synthesis
The compound's framework is conducive to enhanced reactivity in certain organic reactions, such as the Castagnoli-Cushman reaction with imines. Cyclic anhydrides, which share a resemblance to the compound's structure, have shown increased reactivity and a broad substrate scope in this context. This highlights its utility in facilitating complex organic transformations, potentially leading to the synthesis of novel organic compounds with therapeutic or material applications (Rashevskii et al., 2020).
properties
IUPAC Name |
2-[[5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32BrNO6/c33-23-11-9-22(10-12-23)32(40-20-29(35)36)13-16-34(21-31(32)14-17-38-18-15-31)30(37)39-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-12,28H,13-21H2,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHQUOGZWOMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1(C3=CC=C(C=C3)Br)OCC(=O)O)CCOCC2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid |
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